molecular formula C17H14ClN3O2 B10888340 1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B10888340
M. Wt: 327.8 g/mol
InChI Key: ZPAHVGZOJDUSMY-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a phenyl group, and a pyrazole carboxamide moiety. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with phenylhydrazine to produce the corresponding hydrazone. The final step involves the cyclization of the hydrazone with ethyl chloroformate to yield the desired pyrazole carboxamide.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-CHLOROPHENOXY)METHYL]OXIRANE: Shares the chlorophenoxy group but differs in the presence of an oxirane ring.

    5-[(4-CHLOROPHENOXY)-METHYL]-1,3,4-OXADIAZOLE-2-THIOL: Contains a similar chlorophenoxy group but has an oxadiazole-thiol structure.

Uniqueness

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its pyrazole carboxamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-14-8-4-5-9-16(14)23-12-21-11-10-15(20-21)17(22)19-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,22)

InChI Key

ZPAHVGZOJDUSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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